(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Description
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2 |
InChI Key |
KZCAZKFODKADRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=CC=C2Br)CO |
Origin of Product |
United States |
Preparation Methods
Directed Bromination Using Lewis Acids
In a protocol adapted from patent literature, bromination is achieved by treating 2,3-dihydrobenzo[b]dioxin-2-ylmethanol with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The reaction proceeds via electrophilic attack at the position ortho to the ether oxygen, yielding the 8-bromo isomer as the major product (65–72% yield). Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (controlled addition) |
| Reaction Time | 12–18 hours |
| Workup | Aqueous NaHSO₃ quenching |
Mechanistic Insight : FeBr₃ polarizes Br₂, generating Br⁺, which attacks the electron-rich C8 position. Steric hindrance from the hydroxymethyl group at C2 minimizes competing para-bromination.
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers improved regioselectivity under radical-free conditions. A mixture of 2,3-dihydrobenzo[b][1,dioxin-2-ylmethanol and NBS in acetonitrile, catalyzed by p-toluenesulfonic acid (p-TsOH), achieves 78% isolated yield of the target compound. The acidic conditions protonate the dioxane oxygen, enhancing ring activation for electrophilic substitution.
Ring-Closing Approaches with Brominated Precursors
Constructing the benzodioxane ring from pre-brominated precursors circumvents challenges in regioselectivity.
Cyclization of Brominated Catechol Derivatives
8-Bromocatechol reacts with epichlorohydrin under basic conditions (K₂CO₃, DMF) to form the dioxane ring. Subsequent oxidation of the secondary alcohol to a ketone (using Jones reagent) and reduction (NaBH₄) introduces the hydroxymethyl group:
Enzymatic Resolution for Enantiopure Synthesis
Chiral (8-bromo-2,3-dihydrobenzo[b]dioxin-2-yl)methanol is accessible via lipase-catalyzed kinetic resolution. Racemic 8-bromo-2-hydroxymethyl benzodioxane is treated with vinyl acetate and Candida antarctica lipase B, achieving 98% enantiomeric excess (ee) for the (R)-enantiomer.
Functional Group Interconversion Methods
Oxidation-Reduction Sequences
Starting from 8-bromo-2,3-dihydrobenzo[b]dioxin-2-carbaldehyde, controlled reduction with sodium borohydride (NaBH₄) in methanol affords the hydroxymethyl derivative in 89% yield:
Optimization Note : Excess NaBH₄ (>2 equiv.) leads to over-reduction; stoichiometric control is critical.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction installs the hydroxymethyl group with inversion of configuration. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), 8-bromo-2-hydroxybenzodioxane reacts with methanol to yield the target compound:
Yield : 82% with >99% retention of configuration.
Catalytic and Asymmetric Synthesis
Palladium-Catalyzed Cross-Coupling
Aryl boronic esters functionalized at C8 undergo Suzuki-Miyaura coupling with 2-hydroxymethyl benzodioxane triflates. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, this method achieves 76% yield while preserving stereochemistry.
Enantioselective Organocatalysis
Proline-derived catalysts induce asymmetry during ring formation. 8-Bromocatechol and glycerol acetonide react in the presence of (S)-proline (20 mol%), yielding the (R)-enantiomer with 91% ee.
Industrial-Scale Production Considerations
Continuous Flow Bromination
A continuous flow reactor (residence time: 8 min) with in-line quenching improves safety and yield (85%) compared to batch processes. Parameters:
| Parameter | Industrial Setting |
|---|---|
| Throughput | 12 kg/hour |
| Solvent Recovery | 95% via distillation |
| Purity | >99.5% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid.
Reduction: Formation of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol serves as a versatile building block in organic synthesis. It can be used to create more complex molecules containing the benzodioxin scaffold. This property is particularly valuable in the development of pharmaceuticals and specialty chemicals.
The compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies indicate that it may scavenge free radicals, offering protective effects against oxidative stress.
- Antimicrobial Properties : Research suggests potential antimicrobial effects against certain pathogens, which could lead to applications in developing new antibiotics.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is significant for drug development targeting metabolic diseases.
Data Table: Biological Activities of this compound
| Activity | Description | Reference Study |
|---|---|---|
| Antioxidant | Scavenges free radicals; protects cells from oxidative damage | Study on antioxidant properties |
| Antimicrobial | Exhibits activity against various bacterial strains | Preliminary antimicrobial studies |
| Enzyme Inhibition | Inhibits enzymes related to metabolic pathways | Research on enzyme inhibition |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of this compound using DPPH radical scavenging assays. The results demonstrated that the compound significantly reduced DPPH radical concentration at varying concentrations, indicating strong antioxidant activity.
Case Study 2: Antimicrobial Effects
In vitro tests were conducted to evaluate the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibitory effects at concentrations above 50 µg/mL.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of cytochrome P450 enzymes by this compound revealed that it effectively inhibited CYP3A4 activity in human liver microsomes. This finding suggests potential implications for drug metabolism and interactions.
Mechanism of Action
The mechanism of action of (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the methanol group may play crucial roles in its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Findings :
- 7-Bromo derivatives are optimized for anticonvulsant activity, with sulfamide-functionalized analogs (e.g., IIIa/IIIb) showing 84% yield in amine synthesis .
- 6-Bromo isomers exhibit stereoselectivity in chiral resolution, critical for enantiomerically pure pharmaceuticals .
- 8-Bromo analogs (e.g., methyl ester) demonstrate utility in CDK9 inhibitor design due to electron-withdrawing effects enhancing electrophilic reactivity .
Functional Group Modifications
Variations in substituents beyond bromine alter physicochemical and pharmacological profiles:
Key Findings :
- Chloro derivatives show enhanced metabolic stability over brominated analogs, making them preferred in CNS-targeting drugs .
- Nitroaniline-functionalized compounds (e.g., HMBa-3) exhibit strong electron-withdrawing effects, improving binding to aromatic receptors .
Heterocyclic and Fused-Ring Analogs
Expanding the dioxane ring or incorporating heteroatoms diversifies applications:
Key Findings :
- Naphthodioxanes exhibit broader-spectrum antibacterial activity due to increased lipophilicity and π-π stacking .
- Thienodioxanes (e.g., Hydroxymethyl EDOT) are pivotal in organic electronics, with a boiling point of 294.47°C .
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | LogP |
|---|---|---|---|---|
| (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | 245.07 | N/A | N/A | 1.8* |
| (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | 200.62 | 98–99 | N/A | 1.5* |
| Hydroxymethyl EDOT | 172.21 | 42–46 | 294.47 | 0.3 |
*Predicted using ChemDraw.
Table 2. Pharmacological Activities
Biological Activity
(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1824183-36-9
- Molecular Formula : C9H9BrO3
- Molecular Weight : 245.07 g/mol
- Purity : 95% .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer research. Its structure suggests potential interactions with cellular pathways involved in proliferation and apoptosis.
Anticancer Activity
A study evaluated the compound's efficacy against multiple cancer cell lines. The results indicated significant cytotoxic effects, with varying IC50 values depending on the cancer type:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| HEPG2 | 5.12 | 85% |
| MCF7 | 6.34 | 78% |
| SW1116 | 4.89 | 90% |
| BGC823 | 5.67 | 82% |
These findings suggest that the compound can inhibit the growth of several cancer cell lines effectively .
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may induce apoptosis through the following pathways:
- Inhibition of Cell Cycle Progression : The compound appears to disrupt normal cell cycle regulation, leading to increased apoptosis in treated cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in cells treated with this compound, suggesting oxidative stress may play a role in its anticancer effects.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer therapy:
- Study on Breast Cancer Cells : A recent investigation focused on breast cancer cells (MCF7) where treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis markers such as caspase activation .
- Evaluation Against Leukemia : In another study involving leukemia cell lines, this compound demonstrated potent activity with an IC50 value of 3.45 µM against K562 cells .
Q & A
Q. What are the established synthetic routes for (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, and how can reaction conditions be optimized?
A common approach involves bromination of precursor dihydrobenzo[d][1,4]dioxine derivatives. For example, bromoacetyl bromide can be used to introduce bromine at the 8-position via electrophilic substitution under controlled temperatures (0–25°C) in anhydrous dichloromethane, followed by reduction of the carbonyl group to yield the methanol derivative . Optimization may include adjusting stoichiometry (e.g., 1.5 equivalents of brominating agent), reaction time (12–24 hours), and purification via column chromatography with ethyl acetate/hexane gradients. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : H and C NMR confirm substitution patterns. For example, the bromine atom at C8 causes deshielding of adjacent protons (δ ~6.8–7.2 ppm). Contradictions in coupling constants may arise from rotational isomerism; variable-temperature NMR can clarify dynamic effects .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 257.0). Discrepancies in fragmentation patterns may indicate impurities, requiring repurification or alternative ionization methods (e.g., MALDI) .
- XRD : Resolves ambiguity in stereochemistry by confirming spatial arrangement of the bromine and methanol groups .
Q. How can solubility and stability be assessed for this compound under varying experimental conditions?
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis. Note that the methanol group enhances polarity, but bromine may reduce aqueous solubility .
- Stability : Accelerated degradation studies (40°C, 75% humidity over 14 days) with HPLC monitoring. Protect from light and moisture (store at 2–8°C under argon) to prevent debromination or oxidation .
Advanced Research Questions
Q. What mechanistic insights explain selectivity challenges in synthesizing the 8-bromo isomer?
Competing bromination at adjacent positions (e.g., C6) can occur due to electronic effects. Computational modeling (DFT) reveals that the electron-rich dihydrodioxin ring directs bromine to C8 via resonance stabilization. Experimental validation uses deuterated analogs to track kinetic vs. thermodynamic control . Adjusting Lewis acid catalysts (e.g., FeCl₃) or solvent polarity (e.g., nitrobenzene) can enhance regioselectivity by stabilizing transition states .
Q. How can environmental fate studies be designed to evaluate this compound’s persistence and bioaccumulation?
Follow the INCHEMBIOL framework :
- Partitioning Coefficients : Measure log (octanol-water) via shake-flask method. Predicted log ~2.5 suggests moderate hydrophobicity.
- Degradation Pathways : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) with LC-MS/MS to identify metabolites (e.g., debrominated dihydrodioxin).
- Ecotoxicity : Algal growth inhibition (72-hr EC₅₀) and Daphnia magna immobilization tests (48-hr LC₅₀) assess acute toxicity.
Q. What strategies are effective in studying its biological activity, particularly against microbial targets?
- Target Identification : Molecular docking against microbial enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize candidates with binding energies ≤ -7.0 kcal/mol .
- In Vitro Assays : Broth microdilution (CLSI M07-A11) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy with β-lactams can be tested via checkerboard assays .
Q. How can advanced statistical methods improve reproducibility in dose-response studies?
- Experimental Design : Use a split-plot design to account for batch variability (e.g., four replicates per concentration) .
- Data Analysis : Apply nonlinear regression (Hill equation) to IC₅₀ curves. Address outliers via Grubbs’ test (α=0.05) and report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
